molecular formula C14H22O3S B15224467 4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene CAS No. 88041-70-7

4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene

Cat. No.: B15224467
CAS No.: 88041-70-7
M. Wt: 270.39 g/mol
InChI Key: FYAAALAYDIZYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene is an organic compound that features a benzene ring substituted with tert-butyl, isopropylsulfonyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene typically involves multiple steps, starting from readily available precursors One common approach is to first introduce the tert-butyl group onto the benzene ring through Friedel-Crafts alkylationFinally, the methoxy group is introduced through methylation of the hydroxyl group on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .

Mechanism of Action

The mechanism by which 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene exerts its effects involves interactions with specific molecular targets. The tert-butyl and isopropylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

88041-70-7

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

4-tert-butyl-1-methoxy-2-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C14H22O3S/c1-10(2)18(15,16)13-9-11(14(3,4)5)7-8-12(13)17-6/h7-10H,1-6H3

InChI Key

FYAAALAYDIZYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.